Methyl thiazolidine-2-carboxylate hydrochloride
Overview
Description
Methyl thiazolidine-2-carboxylate hydrochloride is a cyclic secondary amino acid derivative. It is known for its potential as an angiotensin converting enzyme (ACE) inhibitor, which can have significant implications in medical applications .
Mechanism of Action
Target of Action
Methyl thiazolidine-2-carboxylate hydrochloride is a cyclic secondary amino acid derivative . The primary target of this compound is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE affects the renin-angiotensin system, leading to a decrease in angiotensin II levels. This results in vasodilation, reduced secretion of aldosterone, and ultimately, a decrease in blood pressure
Pharmacokinetics
Like other ace inhibitors, it is expected to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of this compound’s action is a decrease in blood pressure due to its ACE inhibitory activity . This can be beneficial in conditions such as hypertension and heart failure .
Biochemical Analysis
Biochemical Properties
The thiazolidine-2-carboxylic acid moiety of Methyl thiazolidine-2-carboxylate hydrochloride can exhibit ACE inhibitor activity in vivo . This suggests that it may interact with the ACE enzyme, potentially inhibiting its function and impacting biochemical reactions within the body .
Cellular Effects
ACE inhibitors are known to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its potential role as an ACE inhibitor suggests it may bind to the ACE enzyme, inhibiting its function and leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl thiazolidine-2-carboxylate hydrochloride typically involves the reaction of thiazolidine-2-carboxylic acid with methanol in the presence of hydrochloric acid. This reaction forms the methyl ester of thiazolidine-2-carboxylic acid, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl thiazolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methyl ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
Methyl thiazolidine-2-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its potential as an ACE inhibitor makes it a valuable compound in biological studies related to cardiovascular health.
Medicine: The compound’s ACE inhibitory activity suggests potential therapeutic applications in treating hypertension and related conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-carboxylic acid: The parent compound, which lacks the methyl ester group.
Thiazolidine-4-carboxylic acid: A structural isomer with the carboxyl group at a different position.
Methyl thiazolidine-4-carboxylate: Another ester derivative with the ester group at a different position.
Uniqueness
Methyl thiazolidine-2-carboxylate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its potential as an ACE inhibitor sets it apart from other similar compounds, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl 1,3-thiazolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c1-8-5(7)4-6-2-3-9-4;/h4,6H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTQIXUXZVNVKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1NCCS1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33305-08-7 | |
Record name | Methyl thiazolidine-2-carboxylate hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33305-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 33305-08-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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